2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid
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Overview
Description
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methylcarbamoyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Amino-thiophene-3-carboxylic acid amide
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: Compared to other thiophene derivatives, 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, while 2-butylthiophene is used in anticancer agent synthesis, this compound’s unique structure makes it suitable for a broader range of applications .
Properties
CAS No. |
213390-61-5 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(methylcarbamoylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-8-7(12)9-5-4(6(10)11)2-3-13-5/h2-3H,1H3,(H,10,11)(H2,8,9,12) |
InChI Key |
KABQKIVGNNUOLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
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